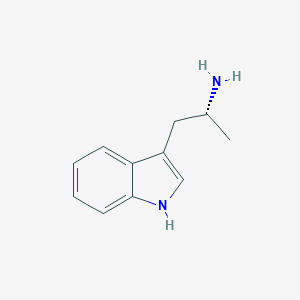

(2R)-1-(1H-indol-3-yl)propan-2-amine

概要

説明

The compound (2R)-1-(1H-indol-3-yl)propan-2-amine is a chiral amine that is derived from the indole moiety. Indoles are heterocyclic compounds known for their presence in many natural products and pharmaceuticals. The (2R) designation indicates that this compound has a specific stereochemistry, which is important for its biological activity.

Synthesis Analysis

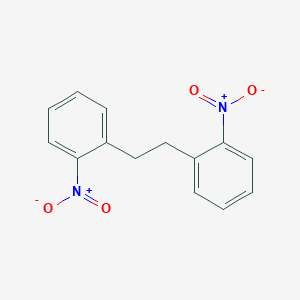

The synthesis of related (R)-1-(1H-indol-3-yl)propan-2-amines has been achieved through a five-step sequence. This process begins with the preparation of intermediate ketones via a modified Nef reaction, where nitroalkenes react with Fe-HCl. Subsequent condensation with (R)-(+)-2-methyl-2-propanesulfinamids and a final desulfonation step using hydrochloride/methanol allows for the production of optically pure (R)-sulfonamides. This method provides the target (R)-1-(1H-indol-3-yl)propan-2-amines with high yield and excellent enantiopurity, over 99% e.e., which is both time and cost-efficient .

Molecular Structure Analysis

The molecular structure of (2R)-1-(1H-indol-3-yl)propan-2-amine is characterized by the presence of an indole ring, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring. The amine group is attached to the second carbon of the propan-2-amine chain, which is connected to the indole at the third position. The stereochemistry at the chiral center is crucial for the biological activity of the compound.

Chemical Reactions Analysis

While the provided papers do not detail specific chemical reactions of (2R)-1-(1H-indol-3-yl)propan-2-amine, the synthesis paper implies that the compound can undergo reactions typical for amines, such as condensation and desulfonation. The indole moiety also offers reactivity through electrophilic substitution at the 2- or 3-position of the indole ring.

Physical and Chemical Properties Analysis

Relevant Case Studies

The synthesis and biological activity of a related compound, (2RS)-1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol and its enantiomers, have been studied . These compounds have shown to decrease systolic and diastolic blood pressure, possess antiarrhythmic activity, and exhibit affinity to alpha(1)-, alpha(2)-, and beta(1)-adrenoceptors. The antiarrhythmic and hypotensive effects are attributed to their adrenolytic properties, not spasmolytic properties. This suggests that the indole-based structure, similar to (2R)-1-(1H-indol-3-yl)propan-2-amine, can play a significant role in cardiovascular pharmacology .

科学的研究の応用

Synthesis Techniques and Chemical Reactions

- Facile Synthesis Techniques : (2R)-1-(1H-indol-3-yl)propan-2-amines can be synthesized through a five-step sequence, demonstrating cost-saving and time-saving benefits due to excellent enantiopurity and yield without needing chiral separation processes (Peng et al., 2013).

- Rearrangement and Conversion into Other Compounds : These compounds undergo rearrangements with primary amines to produce amides, which can be further reduced to β-substituted tryptamines or hydrolyzed to indole-3-acetic acids (Sanchez & Parcell, 1990).

Advanced Applications in Medicinal Chemistry

- Asymmetric Synthesis for Medical Treatments : The asymmetric synthesis of derivatives of (2R)-1-(1H-indol-3-yl)propan-2-amine has potential applications in treating human papillomavirus infections, showcasing the compound's relevance in medical research (Boggs et al., 2007).

- Targeting Specific Receptors : Derivatives of (2R)-1-(1H-indol-3-yl)propan-2-amine, like N-(sulfonamido)alkyl[tetrahydro-1H-benzo[e]indol-2-yl]amines, have shown potential as potent antagonists of the human neuropeptide Y Y5 receptor (McNally et al., 2000).

Environmental and Material Sciences

- Synthesis in Eco-Friendly Conditions : 3-(1H-indol-3-yl)isoindolin-1-one derivatives, which are related to (2R)-1-(1H-indol-3-yl)propan-2-amine, can be synthesized in water under catalyst-free conditions, representing a sustainable method in green chemistry (Chen, Lei, & Hu, 2014).

Advanced Materials and Inhibitory Applications

- Corrosion Inhibition : Certain tertiary amines derived from this compound have been synthesized and investigated for their performance in inhibiting carbon steel corrosion, highlighting their potential application in industrial materials science (Gao, Liang, & Wang, 2007).

作用機序

Safety and Hazards

特性

IUPAC Name |

(2R)-1-(1H-indol-3-yl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-8(12)6-9-7-13-11-5-3-2-4-10(9)11/h2-5,7-8,13H,6,12H2,1H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSQQQURBVYWZKJ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CNC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CNC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-1-(1H-indol-3-yl)propan-2-amine | |

CAS RN |

7795-52-0 | |

| Record name | Indopan, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007795520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R)-1-(1H-INDOL-3-YL)PROPAN-2-AMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDOPAN, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0TI502P6YB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

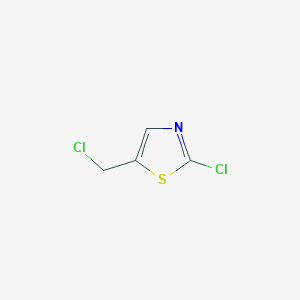

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

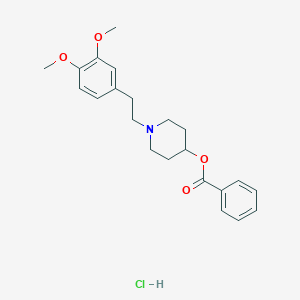

Feasible Synthetic Routes

Q & A

Q1: What is Indopan's primary mechanism of action?

A1: Indopan acts as a monoamine oxidase (MAO) inhibitor. [, , ] MAO enzymes are responsible for breaking down neurotransmitters like serotonin, dopamine, and norepinephrine. By inhibiting MAO, Indopan increases the concentration of these neurotransmitters in the brain and other tissues. [, , ]

Q2: How does Indopan's effect on serotonin levels impact influenza infection in mice?

A2: Research shows that administering Indopan to mice infected with influenza A3/WSN (HON1) leads to increased serotonin levels in the lungs, spleen, and brain. [, ] Surprisingly, this increase correlates with decreased resistance to the virus, evidenced by larger areas of lung affected by pneumonia, higher virus concentrations in the lungs and spleen, and decreased IgM antibody titers. [, ]

Q3: Does Indopan affect serotonin levels in latently infected mice?

A3: Studies indicate that while serotonin levels return to normal six weeks after influenza virus inoculation, administering Indopan to some latently infected mice can still cause a greater increase in lung serotonin levels compared to uninfected mice of the same age and weight. [, ] This suggests a potential long-term impact of influenza infection on serotonin metabolism in the lungs, making it more sensitive to MAO inhibition. [, ]

Q4: How does Indopan affect antibody response in latently infected mice?

A4: Interestingly, Indopan administration in latently infected mice was found to increase the titer of specific anti-hemagglutinins in the blood, predominantly of the IgM fraction, by 4-16 fold compared to controls. [, ] This effect occurs without significantly altering amine levels in the spleen and brain, suggesting a potential distinct mechanism influencing antibody production. [, ]

Q5: Does Indopan impact the phagocytic activity of macrophages?

A5: Research indicates that Indopan negatively affects the phagocytic activity of macrophages in cell cultures. [] This effect appears to be dose-dependent, with higher concentrations of Indopan leading to more significant reductions in phagocytic activity and even cell degeneration. [] The study suggests that these changes are linked to alterations in the lysosomal apparatus of macrophages. []

Q6: Does Indopan affect the sensitivity of bacteria to antibiotics?

A6: Studies using rats and mice infected with pneumococcus found that Indopan administration influenced the effectiveness of tetracycline treatment. [, ] These findings suggest a potential interaction between MAO inhibition and antibiotic efficacy, warranting further investigation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl (E)-7-acetyloxy-11-[2-(1-hydroxy-2-oxopropyl)-4,10-dimethyl-1,7-dioxaspiro[5.5]undecan-8-yl]-2,6,10-trimethyl-8,11-bis(3-methylbutanoyloxy)-5-propanoyloxyundec-2-enoate](/img/structure/B146390.png)